Tetraethylammonium benzoate

Catalog No.
S1515096
CAS No.
16909-22-1
M.F
C15H25NO2
M. Wt
251.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium benzoate

CAS Number

16909-22-1

Product Name

Tetraethylammonium benzoate

IUPAC Name

tetraethylazanium;benzoate

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

InChI

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

CIFIGXMZHITUAZ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]

Catalysis:

  • TEAB functions as a catalyst in various organic synthesis reactions. Its lipophilic (fat-loving) nature and bulky structure allow it to participate in reactions by stabilizing transition states and facilitating the formation of desired products. Source: Journal of Organic Chemistry:

Electrochemistry:

  • TEAB serves as a supporting electrolyte in electrochemical experiments like voltammetry and amperometry. Its large, non-coordinating anion (benzoate) minimizes undesired interactions with the electrode surface, enabling researchers to accurately study the electrochemical behavior of target molecules. Source: Analytical Chemistry

Material Science:

  • TEAB plays a role in the synthesis and characterization of various materials, including polymers, ionic liquids, and semiconductors. Its ability to modify ionic conductivity and self-assembly behavior makes it valuable for tailoring the properties of these materials for specific applications. Source: Chemistry of Materials

Pharmaceutical Research:

  • TEAB finds limited applications in pharmaceutical research, primarily due to its potential toxicity. However, it can be used in certain studies to investigate drug-membrane interactions or as a component of specialized formulations. It's crucial to note that TEAB is not a medically approved drug and should not be used for therapeutic purposes.

The significance of TEAB lies in its unique properties. It acts as a phase-transfer catalyst, facilitating reactions between immiscible liquids. Additionally, its ionic nature makes it valuable in electrochemical studies as an electrolyte [, ].


Molecular Structure Analysis

TEAB possesses a quaternary ammonium cation with four ethyl groups (C2H5) attached to a central nitrogen atom. This positively charged moiety is linked to a negatively charged benzoate anion, where a benzene ring (C6H5) is bonded to a carbonyl group (C=O) and an oxygen atom (O-). The key feature of this structure is the combination of a bulky, hydrophobic (water-repelling) cation with a hydrophilic (water-attracting) anion, contributing to its amphiphilic nature (having both water-loving and water-repelling properties) [].


Chemical Reactions Analysis

Synthesis

TEAB can be synthesized by reacting triethylamine (Et3N) with diethyl sulfate (Et2SO4) in an ethanol solvent according to the following equation []:

(C2H5)3N + Et2SO4 -> Et4N(+)SO4(2-) + (C2H5)OH

Reactions as a Catalyst

TEAB functions as a phase-transfer catalyst by shuttling reactant species between immiscible phases. For example, in a biphasic reaction between a strong base in an aqueous solution and an organic halide in an organic solvent, TEAB can complex with the hydroxide ion (OH-) in the aqueous phase, making it more soluble in the organic phase. This allows the deprotonation of the organic halide to proceed efficiently [].

Electrochemical Applications

TEAB serves as a supporting electrolyte in electrochemical experiments like voltammetry and amperometry. Its ionic nature facilitates the transport of current within the electrochemical cell without interfering with the analytes of interest [].

Physical and Chemical Properties

  • Melting point: 98-100 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and slightly soluble in water []
  • Stability: Stable under ambient conditions []

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16909-22-1

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, benzoate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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